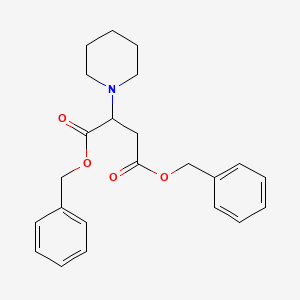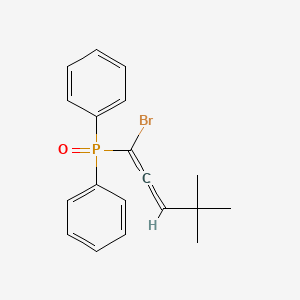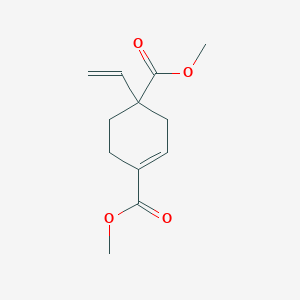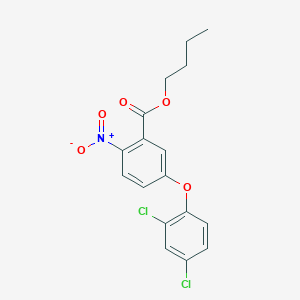
Butanedioic acid, (1-piperidinyl)-, bis(phenylmethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanedioic acid, (1-piperidinyl)-, bis(phenylmethyl) ester is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring attached to a butanedioic acid backbone, with bis(phenylmethyl) ester groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, (1-piperidinyl)-, bis(phenylmethyl) ester typically involves the esterification of butanedioic acid with benzyl alcohol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography. The piperidine ring is introduced through a nucleophilic substitution reaction, where piperidine is reacted with the esterified butanedioic acid derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Butanedioic acid, (1-piperidinyl)-, bis(phenylmethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted piperidine derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Butanedioic acid, (1-piperidinyl)-, bis(phenylmethyl) ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of butanedioic acid, (1-piperidinyl)-, bis(phenylmethyl) ester involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The ester groups may undergo hydrolysis, releasing active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Butanedioic acid, 1-piperidinyl-, bis(2-ethoxyethyl) ester
- Butanedioic acid, dimethyl ester, polymer with 4-hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol
Uniqueness
Butanedioic acid, (1-piperidinyl)-, bis(phenylmethyl) ester is unique due to its specific ester groups and the presence of a piperidine ring. This combination imparts distinct chemical properties and potential applications that differentiate it from other similar compounds. Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
58435-28-2 |
|---|---|
分子式 |
C23H27NO4 |
分子量 |
381.5 g/mol |
IUPAC名 |
dibenzyl 2-piperidin-1-ylbutanedioate |
InChI |
InChI=1S/C23H27NO4/c25-22(27-17-19-10-4-1-5-11-19)16-21(24-14-8-3-9-15-24)23(26)28-18-20-12-6-2-7-13-20/h1-2,4-7,10-13,21H,3,8-9,14-18H2 |
InChIキー |
QBLKPTJNPXLNOA-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C(CC(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Pyridine, 2-[[(2-methoxy-5-methylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14608409.png)

![(1R,8S)-Bicyclo[6.1.0]nonane-2,7-dione](/img/structure/B14608412.png)







![4H-Pyran-4-one, 5-[(diethylamino)methyl]tetrahydro-2,2-dimethyl-](/img/structure/B14608444.png)


